molecular formula C6H11ClN2O2 B2563195 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride CAS No. 1909305-58-3

7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride

Cat. No.: B2563195
CAS No.: 1909305-58-3
M. Wt: 178.62
InChI Key: VUFDFXJOVWZJQK-UHFFFAOYSA-N
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Chemical Reactions Analysis

7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride has various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

    Medicine: It is used in pharmacological research to study the effects of spirocyclic compounds on biological systems.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Properties

IUPAC Name

7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-8-4-6(2-7-3-6)10-5(8)9;/h7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFDFXJOVWZJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CNC2)OC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-58-3
Record name 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride
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